4-Bromopyrazolo[1,5-a]pyridin-5-amine
Description
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMTQVDRRTERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis from Pyrazolo[1,5-a]pyridine Precursors
One of the primary synthetic routes to this compound involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by amination at the 5-position. A notable method described in the literature involves starting from 5-bromopyrazolo[1,5-a]pyridine, which can be brominated further or functionalized to introduce the amino group at position 5.
Bromination Step: The bromination of pyrazolo[1,5-a]pyridine derivatives is typically achieved using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in acetonitrile at room temperature. For example, 5-bromopyrazolo[1,5-a]pyridine can be treated with NIS to yield 5-bromo-3-iodopyrazolo[1,5-a]pyridine as an intermediate, demonstrating the feasibility of selective halogenation on this scaffold.
Amination Step: The introduction of the amino group at the 5-position can be achieved via nucleophilic substitution or through diazotization followed by substitution with ammonia or amine sources. For instance, diazotization of an amino precursor followed by treatment with copper(I) bromide in hydrobromic acid has been used to introduce bromine, which can then be converted to the amino group through subsequent synthetic steps.
Cyclization Strategies Involving Aminopyrazoles and Halogenating Agents
Recent advances in heterocyclic synthesis have employed cyclization reactions to construct the pyrazolo[1,5-a]pyridine core with desired substitutions:
One-Pot Cyclization: Sikdar et al. (2023) developed a one-pot cyclization method involving amino pyrazoles, enaminones (or chalcones), and sodium halides in the presence of potassium persulfate as an oxidant. This method efficiently forms the pyrazolo[1,5-a]pyrimidine core followed by oxidative halogenation introducing halogen atoms at specific positions. Although this study focused on pyrazolo[1,5-a]pyrimidines, the methodology is adaptable to pyrazolo[1,5-a]pyridines by modifying the substrates and reaction conditions.
Microwave-Assisted Cyclization: Microwave irradiation has been used to accelerate cyclization reactions, yielding aminopyrazolo derivatives with high selectivity and yield. For example, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with electrophiles under microwave heating selectively produces aminopyrazolo[1,5-a]pyrimidine derivatives, which can be analogously applied to pyrazolo[1,5-a]pyridine systems.
Condensation Reactions of 5-Aminopyrazoles with β-Dicarbonyl Compounds
A classical and widely used approach for synthesizing pyrazolo-fused heterocycles involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents:
The amino group of 5-aminopyrazole acts as a nucleophile attacking the carbonyl carbon of β-dicarbonyl compounds under acidic or basic catalysis, followed by cyclization and dehydration to form the fused pyridine ring.
Poursattar et al. (2015) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines via condensation of substituted 5-aminopyrazoles with various β-dicarbonyl compounds in sulfuric acid and acetic acid solvent. The reaction proceeds with high yields (87%–95%) under mild conditions, highlighting its efficiency and practicality.
This approach can be adapted for this compound by selecting β-dicarbonyl compounds bearing bromine substituents or by post-cyclization bromination.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki and other palladium-catalyzed cross-coupling reactions have been employed to introduce aryl and heteroaryl substituents on the pyrazolo[1,5-a]pyridine core. For example, the coupling of halogenated pyrazolo[1,5-a]pyridine derivatives with boronic acid esters enables the synthesis of diverse substituted derivatives, including those with bromine at the 4-position.
These methods allow for late-stage functionalization, which can be advantageous for introducing the amino group or bromine substituent selectively.
Data Table Summarizing Key Preparation Methods
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show characteristic doublets and multiplets corresponding to the aromatic protons of the pyrazolo[1,5-a]pyridine core. Amino protons appear as singlets or broad signals depending on solvent and temperature.
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) methods confirm molecular weights consistent with bromine isotopic patterns (m/z peaks showing characteristic 79Br and 81Br isotopes).
Infrared Spectroscopy (IR): Amino groups exhibit N–H stretching vibrations around 3300–3500 cm^-1, while aromatic C–H and C–Br stretches appear in expected regions.
Chromatography: Purification is commonly achieved by column chromatography using hexane/ethyl acetate gradients, yielding white to off-white solid products with high purity.
Research Discoveries and Developments
The synthetic methodologies for this compound have evolved to emphasize mild reaction conditions, high selectivity, and adaptability to various functional groups.
The use of oxidative halogenation combined with cyclization reactions has enhanced the efficiency of introducing bromine substituents directly on the heterocyclic core.
Microwave-assisted syntheses and palladium-catalyzed cross-couplings have expanded the toolbox for chemists to modify the pyrazolo[1,5-a]pyridine scaffold, enabling rapid access to analogues for biological screening.
Structure–activity relationship (SAR) studies on related pyrazolo-fused heterocycles underscore the importance of substitution patterns, such as bromination at the 4-position and amino groups at the 5-position, for modulating biological activity, particularly in kinase inhibition.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and receptors, making it a candidate for drug development.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, it inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers that exhibit overexpression or continuous activation of TRKs.
Comparison with Similar Compounds
Brominated Pyrazolo[1,5-a]pyridine Derivatives
Key differences arise from the position of bromine and functional groups:
Key Insights :
Pyrazolo[1,5-a]pyrimidine Analogs
Pyrazolo[1,5-a]pyrimidines, with a pyrimidine instead of pyridine ring, exhibit distinct pharmacological profiles:
Key Insights :
Triazolo[1,5-a]pyridine Derivatives
Triazole-based analogs highlight the impact of heteroatom arrangement:
Key Insights :
- Heteroatom Effects : Triazolo systems introduce additional nitrogen atoms, increasing polarity and altering metabolic stability compared to pyrazolo-pyridines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
